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Compound of Interest

Compound Name: PL37

Cat. No.: B10770556 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
PL37 is a first-in-class, orally bioavailable dual enkephalinase (DENKI) inhibitor that represents

a novel therapeutic approach for the management of pain. By simultaneously blocking the two

primary enzymes responsible for the degradation of endogenous enkephalins—neprilysin

(NEP) and aminopeptidase N (APN)—PL37 effectively enhances the body's natural pain-

modulating system. This mechanism of action offers the potential for potent analgesia without

the significant side effects associated with traditional opioid therapies. This guide provides a

comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of PL37,

compiled from available preclinical and clinical data. It is intended to serve as a technical

resource for researchers and professionals involved in the development of novel analgesics.

Introduction to PL37
PL37 is a prodrug that is converted in vivo to its two active metabolites, which are potent

inhibitors of NEP and APN. This dual inhibition leads to an increase in the local concentrations

and prolongs the half-life of enkephalins, which are endogenous opioid peptides that play a

crucial role in pain control. The analgesic effect of PL37 is therefore mediated by the

potentiation of the body's own pain relief mechanisms, primarily through the activation of delta-

opioid receptors.
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Mechanism of Action
The signaling pathway of PL37's analgesic effect is initiated by its dual enzymatic inhibition.
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Caption: Mechanism of action of PL37 as a dual enkephalinase inhibitor.

In Vivo Pharmacokinetics
Detailed quantitative pharmacokinetic data for PL37 from published peer-reviewed literature is

limited. However, information from press releases regarding Phase I clinical trials provides

some insight into its pharmacokinetic profile in humans.

Preclinical Pharmacokinetics
Specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability of PL37
in preclinical animal models are not readily available in the public domain.

Clinical Pharmacokinetics
A Phase I single ascending dose (SAD) study was conducted in healthy volunteers. The study

revealed that the two active metabolites of PL37 exhibit linear pharmacokinetics with

ascending oral doses.

Table 1: Summary of PL37 Clinical Pharmacokinetic Information
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Parameter Finding Source

Dose Escalation

Oral doses up to 800 mg in

men and 200 mg in women

were evaluated.

Press Release

Pharmacokinetics

The two active metabolites of

PL37 demonstrated linear

pharmacokinetics as a function

of ascending doses.

Press Release

Maximum Tolerated Dose

(MTD)

The MTD was not reached in

the single-dose study and was

found to be greater than 1 g in

a subsequent study.

Press Release

Note: Specific quantitative values for Cmax, Tmax, half-life, and bioavailability have not been

publicly disclosed.

In Vivo Pharmacodynamics
The pharmacodynamic effects of PL37 have been evaluated in several preclinical models of

pain, including neuropathic pain and migraine.

Preclinical Pharmacodynamics
Table 2: Summary of PL37 Preclinical Pharmacodynamic Data
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Animal
Model

Pain Type
Route of
Administrat
ion

Dose
Observed
Effect

Source

Mouse
Neuropathic

Pain

Intravenous

(IV)
1.6 mg/kg

ED50 for

analgesic

effect.

Scientific

Publication

Mouse
Migraine-like

symptoms

Intravenous

(IV)
10 mg/kg

Attenuated

stress-

induced

periorbital

hypersensitivi

ty and facial

grimace

responses.

Scientific

Publication

Mouse
Migraine-like

symptoms
Oral (PO) 20 mg/kg

Attenuated

stress-

induced

periorbital

hypersensitivi

ty and facial

grimace

responses.

Scientific

Publication

Rat Migraine Oral (PO) 1.1 mg/kg

ED50 for

inhibition of

isosorbide

dinitrate-

induced

cephalic

mechanical

hypersensitivi

ty.

Scientific

Publication

Clinical Pharmacodynamics
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In a Phase I study, the efficacy of PL37 was assessed using the intradermal capsaicin test in

healthy volunteers. A significant decrease in pain intensity and mechanical allodynia was

observed compared to placebo. A Phase IIa clinical trial has been conducted to evaluate the

efficacy of 200 mg of PL37 administered three times a day (t.i.d.) as an add-on therapy for

patients with diabetic neuropathic pain who are not adequately responding to gabapentin or

pregabalin.

Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Neuropathy
Model in Rats
This model is widely used to study diabetic neuropathy and assess the efficacy of potential

analgesic compounds.
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Start: Adult Male Sprague-Dawley Rats

Baseline Assessment:
Von Frey Test for Mechanical Allodynia

Induction of Diabetes:
Streptozotocin (STZ) Injection

(e.g., 60-75 mg/kg, i.p.)

Confirmation of Diabetes:
Blood Glucose Measurement

(>250 mg/dL or >15 mM)

Post-Diabetes Assessment:
Von Frey Test to Confirm Neuropathy

(Significant decrease in withdrawal threshold)

Treatment Administration:
PL37 or Vehicle

Post-Treatment Assessment:
Von Frey Test

End: Data Analysis

Click to download full resolution via product page

Caption: Experimental workflow for the STZ-induced diabetic neuropathy model.

Protocol Details:
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Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

Baseline Testing: The baseline mechanical withdrawal threshold is determined using von

Frey filaments applied to the plantar surface of the hind paw.

Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically

at a dose of 60-75 mg/kg, dissolved in a citrate buffer is administered.

Confirmation of Diabetes: Blood glucose levels are measured approximately 72 hours to one

week post-STZ injection. Animals with blood glucose levels consistently above 250 mg/dL (or

15 mM) are considered diabetic.

Assessment of Neuropathy: Mechanical allodynia is assessed using the von Frey test,

typically starting 2-4 weeks after the confirmation of diabetes. A significant decrease in the

paw withdrawal threshold compared to baseline indicates the development of neuropathic

pain.

Drug Administration: PL37 or vehicle is administered to the diabetic animals.

Post-treatment Assessment: The von Frey test is repeated at various time points after drug

administration to evaluate the analgesic effect.

Von Frey Test for Mechanical Allodynia
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
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Start: Acclimatize Animal

Place animal on an elevated mesh platform
in an individual chamber

Apply calibrated von Frey filaments to the
plantar surface of the hind paw

Observe for a positive withdrawal response
(e.g., paw lifting, licking, or flinching)

Use the 'up-down' method to determine
the 50% paw withdrawal threshold

Record the force (in grams) corresponding
to the withdrawal threshold

End: Data Analysis
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To cite this document: BenchChem. [In-depth Technical Guide: In Vivo Pharmacokinetics and
Pharmacodynamics of PL37]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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